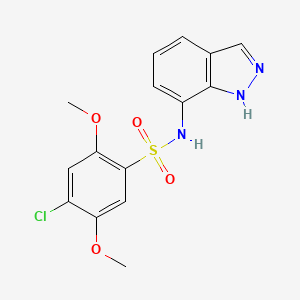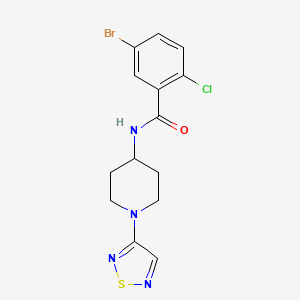
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Carbonic Anhydrase Inhibition
4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide exhibits strong inhibition of human carbonic anhydrases, making it a potential candidate for therapeutic applications. This compound enables the construction of [1,4]oxazepine ring, acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Anticancer Activity
Studies indicate that derivatives of 4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide have significant anticancer activity. They have been shown to induce apoptosis and autophagy pathways, effectively inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).
DNA Binding and Cleavage
Mixed-ligand copper(II)-sulfonamide complexes containing derivatives of this compound have shown promising DNA binding and cleavage capabilities. The N-sulfonamide derivative plays an important role in governing the type of interaction with DNA, showing potential for genotoxicity and antiproliferative activity in cellular models (González-Álvarez et al., 2013).
Photooxidation Studies
The photooxidation of similar benzenesulfonamide derivatives, such as N-(4-chlorophenyl)-benzenesulfonamide, has been studied, showing the formation of nitroso- and nitro-products upon irradiation. This indicates potential applications in photolytic environmental remediation processes (Miller & Crosby, 1983).
Synthesis of N-Substituted Derivatives
The compound's structure has been utilized in synthesizing various N-substituted derivatives. These derivatives exhibit diverse biological activities, highlighting the compound's versatility in synthetic chemistry (Catsoulacos, 1971).
Computational Studies
Structural and electronic properties of related sulfonamide molecules have been characterized using computational methods. This provides insights into the molecular interactions and potential reactivity of such compounds in various biological and chemical systems (Murthy et al., 2018).
properties
IUPAC Name |
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-22-12-7-14(13(23-2)6-10(12)16)24(20,21)19-11-5-3-4-9-8-17-18-15(9)11/h3-8,19H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUFHXYMBEWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)
![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)


![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)
![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)
